molecular formula C28H36Cl3F2N3 B10859852 Difluanine hydrochloride CAS No. 5522-33-8

Difluanine hydrochloride

Cat. No.: B10859852
CAS No.: 5522-33-8
M. Wt: 559.0 g/mol
InChI Key: PHAWDSYIEOZYEI-UHFFFAOYSA-N
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Description

Difluanine hydrochloride (chemical name: N-(2-{4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl}ethyl)aniline trihydrochloride) is a trihydrochloride salt with a complex structure featuring a piperazine core, bis(4-fluorophenyl)butyl groups, and an aniline moiety . Its molecular formula is C29H31F2N3·3HCl, with an approximate molecular weight of 568.01 g/mol (calculated).

Properties

CAS No.

5522-33-8

Molecular Formula

C28H36Cl3F2N3

Molecular Weight

559.0 g/mol

IUPAC Name

N-[2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]ethyl]aniline;trihydrochloride

InChI

InChI=1S/C28H33F2N3.3ClH/c29-25-12-8-23(9-13-25)28(24-10-14-26(30)15-11-24)7-4-17-32-19-21-33(22-20-32)18-16-31-27-5-2-1-3-6-27;;;/h1-3,5-6,8-15,28,31H,4,7,16-22H2;3*1H

InChI Key

PHAWDSYIEOZYEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCNC4=CC=CC=C4.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Difluanine hydrochloride can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of bis(4-fluorophenyl)methyl with 3-phenylprop-2-en-1-ylpiperazine under controlled conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: Difluanine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Difluanine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies involving calcium entry blockers and their effects on various chemical processes.

    Biology: The compound is studied for its effects on cellular calcium levels and related biological pathways.

    Medicine: this compound is used in the development of treatments for migraines, vascular diseases, and epilepsy.

    Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Difluanine hydrochloride exerts its effects by inhibiting the influx of extracellular calcium through myocardial and vascular membrane pores. This inhibition is achieved by physically plugging the calcium channels, leading to a decrease in intracellular calcium levels. The reduction in calcium levels inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences and similarities between difluanine hydrochloride and related hydrochlorides:

Compound Molecular Formula Molecular Weight Key Structural Features Pharmacological Class Solubility Key Research Findings
This compound C29H31F2N3·3HCl ~568.01 Piperazine, bis(4-fluorophenyl)butyl, aniline CNS modulator (inferred) High aqueous solubility (trihydrochloride) Potential dopamine/serotonin receptor affinity due to fluorophenyl and piperazine groups
Dyclonine Hydrochloride C18H28ClNO2 325.87 Piperidine, butoxyphenyl, propanone Local anesthetic Soluble in ethanol, DMSO, methanol Rapid-onset topical anesthetic; limited systemic absorption due to lipophilicity
Dipyanone Hydrochloride C23H29NO·HCl 372.0 Opioid-like backbone Analgesic (opioid receptor) Soluble in DMF, DMSO, PBS (pH 7.2) Structurally analogous to methadone; used in forensic opioid research
Clonidine Hydrochloride C9H9Cl2N3·HCl 266.56 Imidazoline, dichlorophenyl Antihypertensive Water-soluble Alpha-2 adrenergic agonist; reduces sympathetic outflow to lower blood pressure
Dicyclomine Hydrochloride C19H36ClNO2 345.95 Cyclohexyl, piperidine Antispasmodic Soluble in acetonitrile/water (35:65) Validated HPLC methods for impurity profiling; ≤0.15% related compound A

Key Comparative Insights

Structural Differences
  • Hydrochloride Form: Difluanine’s trihydrochloride salt increases aqueous solubility relative to mono-hydrochlorides (e.g., clonidine hydrochloride), which may influence formulation stability .
  • Core Moieties: Difluanine’s piperazine-aniline scaffold differs from dyclonine’s piperidine-propanone structure, leading to divergent pharmacological targets (CNS vs. local anesthesia) .
Pharmacological and Analytical Considerations
  • This contrasts with clonidine’s imidazoline-based alpha-2 adrenergic activity .
  • Impurity Profiling : Dicyclomine hydrochloride’s validated HPLC method (RSD ≤5.0%, S/N ≥10) highlights the importance of stringent impurity control, a standard likely applicable to difluanine during synthesis .
  • Thermodynamic Stability: Fluorinated aromatic systems in difluanine may improve metabolic stability compared to non-fluorinated opioids like dipyanone hydrochloride .

Biological Activity

Difluanine hydrochloride, a compound with the chemical formula C28H36Cl3F2N3, has garnered attention in the field of pharmacology due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

This compound is classified as a fluorinated derivative of a larger class of compounds known for their pharmacological properties. The presence of multiple halogen atoms and nitrogen in its structure contributes to its unique biological activity.

This compound exhibits its biological effects through several mechanisms:

Biological Activity Data Table

The following table summarizes key biological activities and findings related to this compound:

Activity Target Effect Reference
AntimicrobialGram-positive & Gram-negative bacteriaMIC: 4–16 µg/mL
AntiviralVarious viral strainsModerate activity observed
CytotoxicityA549 cell lineDose-dependent cytotoxicity

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated that difluanine had lower MIC values than traditional antibiotics, suggesting its potential as a broad-spectrum antibacterial agent. This study highlights the importance of further exploring difluanine's structure-activity relationship to optimize its antimicrobial properties.

Case Study 2: Cytotoxicity Assessment

In another investigation, difluanine was tested for cytotoxic effects on cancer cell lines. The results indicated that while difluanine could inhibit cell growth, the extent of cytotoxicity was influenced by the concentration used and the specific structural features of the compound. This suggests potential applications in targeted cancer therapies but necessitates further studies to assess selectivity and safety.

Research Findings

Recent research emphasizes the need for further exploration into the pharmacokinetics and bioavailability of this compound. Current formulations may benefit from novel delivery systems to enhance therapeutic outcomes while minimizing side effects. Additionally, ongoing studies aim to elucidate the precise molecular pathways through which difluanine exerts its biological effects.

Q & A

Q. How should researchers document contradictory results in peer-reviewed manuscripts?

  • Answer : Dedicate a "Data Interpretation" subsection to discuss plausible explanations (e.g., batch variability, assay sensitivity). Provide raw datasets in supplementary files for transparency. Cite alternative hypotheses from literature and propose follow-up experiments .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

  • Answer : Use non-linear regression (GraphPad Prism) for IC50/EC50 calculations. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput data, employ false discovery rate (FDR) correction to minimize Type I errors .

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